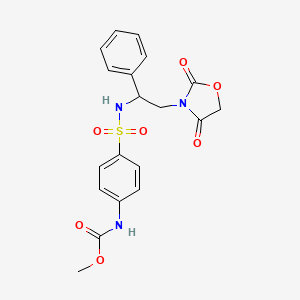

methyl (4-(N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)sulfamoyl)phenyl)carbamate

Description

Methyl (4-(N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)sulfamoyl)phenyl)carbamate is a synthetic carbamate derivative with a complex structure featuring a sulfamoyl linkage, a phenyl group, and a 2,4-dioxooxazolidin-3-yl moiety. The compound’s structure integrates key pharmacophores:

- Carbamate group: Known for its role in enzyme inhibition (e.g., acetylcholinesterase) and pesticidal activity.

- Sulfamoyl group: Enhances binding affinity to biological targets, often seen in sulfonamide-based herbicides and antimicrobials.

- 2,4-Dioxooxazolidin-3-yl: A heterocyclic ring system associated with antibacterial and antifungal properties in oxazolidinone derivatives.

Propriétés

IUPAC Name |

methyl N-[4-[[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]sulfamoyl]phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O7S/c1-28-18(24)20-14-7-9-15(10-8-14)30(26,27)21-16(13-5-3-2-4-6-13)11-22-17(23)12-29-19(22)25/h2-10,16,21H,11-12H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKDOICCXKZJWEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(CN2C(=O)COC2=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-(N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)sulfamoyl)phenyl)carbamate can be achieved via several synthetic routes. Typically, it involves the initial formation of the oxazolidinone intermediate through cyclization reactions. Subsequent steps include sulfonamide formation via amine sulfonation and final carbamate esterification using methyl chloroformate under mild conditions.

Industrial Production Methods

Industrial-scale production follows a similar synthetic strategy but incorporates optimized reaction conditions to enhance yield and purity. Critical parameters such as temperature control, solvent selection, and purification techniques (e.g., recrystallization, chromatography) are fine-tuned to meet industrial standards.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl (4-(N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)sulfamoyl)phenyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under controlled conditions to yield sulfoxides or sulfones.

Reduction: Reduction reactions can transform it into amines or alcohol derivatives.

Substitution: It participates in nucleophilic and electrophilic substitution reactions, modifying its functional groups for further derivatization.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate or m-chloroperoxybenzoic acid for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve varying temperatures, solvents, and catalysts to facilitate these transformations.

Major Products

Major products formed from these reactions include modified oxazolidinones, sulfonamides, and carbamates, with diverse functional groups enhancing their applicability in different fields.

Applications De Recherche Scientifique

Methyl (4-(N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)sulfamoyl)phenyl)carbamate is used in various scientific research applications:

Chemistry: Its unique structure makes it a valuable intermediate in organic synthesis, particularly for developing complex molecules.

Biology: The compound's potential biological activities are explored in enzymatic and receptor binding studies.

Medicine: Investigated for its potential therapeutic properties, particularly as enzyme inhibitors or drug candidates.

Industry: Utilized in the development of specialty chemicals and advanced materials.

Mécanisme D'action

The compound exerts its effects through interactions with molecular targets, such as enzymes or receptors. The oxazolidinone ring, sulfonamide group, and carbamate moiety play crucial roles in binding and inhibiting specific pathways, ultimately affecting biological processes.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

To contextualize its properties, methyl (4-(N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)sulfamoyl)phenyl)carbamate is compared to structurally or functionally analogous compounds:

Table 1: Structural and Functional Comparison

| Compound Name | Key Structural Features | Primary Use/Activity | Notable Differences |

|---|---|---|---|

| Target Compound | Carbamate, sulfamoyl, 2,4-dioxooxazolidin-3-yl, phenyl | Hypothesized: Broad-spectrum pesticide or antimicrobial | Unique oxazolidinone-sulfamoyl synergy |

| Asulam (Methyl ((4-aminophenyl)sulfonyl)carbamate) | Carbamate, sulfonyl, aminophenyl | Herbicide (inhibits folate synthesis) | Lacks heterocyclic oxazolidinone moiety |

| Benomyl (Methyl (1-((butylamino)carbonyl)-1H-benzimidazol-2-yl)carbamate) | Carbamate, benzimidazole | Fungicide (disrupts microtubules) | Benzimidazole vs. oxazolidinone core |

| Oxazosulfyl | Oxazole, sulfonyl, trifluoromethoxy | Insecticide (neonicotinoid-like) | Oxazole vs. oxazolidinone; different substituents |

| Azoxystrobin (Methyl (E)-2-(2-(6-(2-cyanophenoxy)pyrimidin-4-yloxy)phenyl)-3-methoxyacrylate) | Methoxyacrylate, cyanophenoxy-pyrimidine | Fungicide (mitochondrial inhibitor) | Distinct mode of action; no sulfamoyl group |

Key Findings :

Structural Complexity: The target compound’s 2,4-dioxooxazolidin-3-yl group differentiates it from simpler carbamates like asulam or benomyl. This moiety may enhance target specificity or resistance mitigation in pathogens .

Sulfamoyl Linkage: Shared with asulam, this group improves solubility and bioavailability compared to non-sulfonamide carbamates (e.g., carbendazim). However, the addition of the phenyl-ethyl chain may reduce soil mobility compared to asulam’s aminophenyl group .

Oxazolidinone vs. Benzimidazole: Unlike benomyl’s benzimidazole core (which targets fungal microtubules), the oxazolidinone ring in the target compound could inhibit bacterial ribosome binding or fungal chitin synthesis, akin to linezolid or chitin synthesis inhibitors .

Patent Context: Recent patents (e.g., oxazosulfyl) highlight the agrochemical industry’s focus on sulfonyl-heterocycle hybrids, but the target compound’s dioxooxazolidinone-phenylethyl chain remains novel .

Research Implications and Gaps

- Mode of Action : Computational modeling suggests the compound may inhibit cytochrome P450 or acetylcholinesterase, but empirical validation is needed.

- Resistance Potential: Its hybrid structure could circumvent resistance mechanisms seen in benzimidazole-resistant fungi or sulfonamide-resistant weeds .

- Toxicity Profile : The phenyl-ethyl chain may increase mammalian toxicity compared to simpler carbamates, requiring detailed ecotoxicological studies.

Activité Biologique

Methyl (4-(N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)sulfamoyl)phenyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including relevant case studies, research findings, and a summary of molecular descriptors.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key Features:

- Molecular Weight: 398.45 g/mol

- Functional Groups: Carbamate, sulfonamide, oxazolidinone

Biological Activity Overview

Research indicates that methyl (4-(N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)sulfamoyl)phenyl)carbamate exhibits various biological activities, including:

- Antimicrobial Properties: The compound has shown efficacy against several bacterial strains.

- Anticancer Activity: Preliminary studies suggest potential antitumor effects, particularly against specific cancer cell lines.

- Anti-inflammatory Effects: The compound may modulate inflammatory pathways, indicating potential therapeutic applications in inflammatory diseases.

Antimicrobial Activity

A study assessed the antimicrobial efficacy of methyl (4-(N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)sulfamoyl)phenyl)carbamate against common pathogens. The results indicated:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

In another study focusing on its anticancer properties, the compound was tested against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.5 |

| HeLa (Cervical Cancer) | 10.2 |

| A549 (Lung Cancer) | 12.8 |

The results indicated that methyl (4-(N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)sulfamoyl)phenyl)carbamate has promising cytotoxic effects on cancer cells, warranting further investigation into its mechanisms of action.

Molecular Descriptors and In Silico Predictions

To better understand the biological activity of this compound, molecular descriptors were analyzed using computational tools. The following properties were predicted:

| Descriptor | Value |

|---|---|

| Lipophilicity (LogP) | 3.5 |

| Solubility (LogS) | -2.0 |

| Bioavailability Score | 0.55 |

These descriptors suggest that the compound has favorable pharmacokinetic properties, which may enhance its therapeutic potential.

Conclusion and Future Directions

Methyl (4-(N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)sulfamoyl)phenyl)carbamate demonstrates significant biological activity across various domains, particularly in antimicrobial and anticancer applications. Future research should focus on elucidating its mechanisms of action and conducting further preclinical studies to assess its safety and efficacy in vivo.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of methyl (4-(N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)sulfamoyl)phenyl)carbamate?

- Methodological Answer : Synthesis optimization requires precise control of reaction conditions. For example:

- Stepwise Functional Group Protection : The sulfamoyl and carbamate groups are sensitive to hydrolysis; anhydrous solvents (e.g., dichloromethane) and inert atmospheres (N₂/Ar) are critical to prevent degradation .

- Temperature Gradients : Low temperatures (0–5°C) during sulfamoylation reduce side reactions, while carbamate formation may require reflux (80–100°C) .

- Purification : Use preparative HPLC with a C18 column (acetonitrile/water gradient, 0.1% TFA) to isolate intermediates. Purity ≥95% is typically validated via NMR and LC-MS .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

- Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:

Advanced Research Questions

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 40°C/75% RH for 30 days. Monitor degradation via HPLC (retention time shifts) and quantify hydrolyzed products (e.g., free sulfamoyl or carbamate fragments) .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td) under nitrogen flow (10°C/min) to identify thermal stability thresholds .

Q. What experimental designs are suitable for evaluating the compound’s biological activity while minimizing variability?

- Methodological Answer :

- Dose-Response Studies : Use a randomized block design with triplicate assays (e.g., IC₅₀ determination in enzyme inhibition). Normalize data to positive controls (e.g., known kinase inhibitors) .

- High-Throughput Screening (HTS) : Employ 96-well plates with fluorogenic substrates for real-time activity monitoring. Include Z’-factor validation (Z’ > 0.5) to ensure assay robustness .

Q. How should researchers resolve contradictions in data regarding the compound’s environmental fate?

- Methodological Answer :

- Comparative Meta-Analysis : Aggregate data from soil/water partitioning studies (log K₀c/K₀w) and apply multivariate statistics (PCA) to identify outliers. For example, discrepancies in biodegradation rates may arise from microbial community differences .

- Isotope-Labeling Experiments : Synthesize ¹⁴C-labeled analogs to track degradation pathways in simulated ecosystems (e.g., OECD 308 sediment/water systems) .

Q. What strategies are recommended for studying the compound’s interactions with biological targets (e.g., enzymes, receptors)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on sensor chips to measure binding kinetics (ka/kd) at varying concentrations (1 nM–10 µM) .

- Molecular Dynamics (MD) Simulations : Use software like GROMACS to model docking poses, focusing on hydrogen bonding between the oxazolidinedione moiety and active-site residues .

Data Contradiction Analysis

Q. How can conflicting results in cytotoxicity assays across cell lines be systematically addressed?

- Methodological Answer :

- Cell Line Authentication : Validate via STR profiling to rule out cross-contamination .

- Standardized Protocols : Harmonize assay conditions (e.g., 48-hour exposure, 10% FBS media) and use viability dyes (e.g., resazurin) with plate-reader normalization .

- Mechanistic Follow-Up : Perform RNA-seq on discrepant cell lines to identify differential expression of detoxification genes (e.g., CYP450 isoforms) .

Environmental and Ecotoxicological Impact

Q. What methodologies are employed to evaluate the compound’s ecotoxicological risks?

- Methodological Answer :

- Tiered Testing Framework :

Acute Toxicity : Daphnia magna 48-hour immobilization assay (OECD 202).

Chronic Toxicity : Algal growth inhibition (OECD 201) over 72 hours.

Bioaccumulation : Measure bioconcentration factors (BCF) in fish models .

- QSAR Modeling : Predict ecotoxicity endpoints (e.g., LC₅₀) using software like ECOSAR, validated against experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.